Hexyl 4-[(methylsulfonyl)amino]benzoate
Description
Hexyl 4-[(methylsulfonyl)amino]benzoate is a synthetic benzoate ester derivative characterized by a hexyl ester group and a para-substituted methylsulfonylamino (-NHSO₂CH₃) functional group on the benzene ring. The compound combines lipophilicity from the hexyl chain with the polar sulfonamide moiety, which may influence its solubility, stability, and biological interactions.
Properties
Molecular Formula |
C14H21NO4S |
|---|---|
Molecular Weight |
299.39g/mol |
IUPAC Name |
hexyl 4-(methanesulfonamido)benzoate |
InChI |
InChI=1S/C14H21NO4S/c1-3-4-5-6-11-19-14(16)12-7-9-13(10-8-12)15-20(2,17)18/h7-10,15H,3-6,11H2,1-2H3 |
InChI Key |
YSJQHEDRCYIYSA-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares Hexyl 4-[(methylsulfonyl)amino]benzoate with structurally related benzoate derivatives, focusing on functional groups, physicochemical properties, and biological relevance. Key compounds for comparison include those isolated from natural sources (e.g., ) and synthetic analogs.
Structural and Functional Group Analysis
Key Observations :
- Substituent Polarity: The methylsulfonylamino group in the target compound is less polar than the sulfate group in compound 13 but more polar than the hydroxyl group in ethyl paraben. This impacts solubility; for example, compound 13’s sulfate group enhances water solubility, whereas the hexyl chain in the target compound likely reduces it.
- Biological Relevance: Sulfonamide groups (as in the target compound) are associated with enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity, whereas parabens (e.g., compound 9) are known preservatives due to their phenolic hydroxyl group .
Physicochemical Properties
- Solubility: The hexyl ester increases lipophilicity, making the target compound more soluble in organic solvents compared to ethyl esters. In contrast, compound 13’s sulfate group confers water solubility, and ethyl paraben (compound 9) exhibits moderate solubility in both polar and nonpolar solvents.
- Stability : Sulfonamides (target compound) are generally stable under acidic conditions, whereas sulfate esters (compound 13) may hydrolyze in aqueous environments. Ethyl parabens (compound 9) are prone to esterase-mediated degradation.
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